

high-performance liquid chromatography (HPLC) analysis of 2-octyl-1H-benzimidazole

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Compound of Interest

Compound Name: 2-octyl-1H-benzimidazole

Cat. No.: B085540

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Application Notes and Protocols for the HPLC Analysis of 2-octyl-1H-benzimidazole

These application notes provide a comprehensive guide for the analysis of **2-octyl-1H-benzimidazole** using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and quality control. The protocols outlined below are based on established methods for the analysis of related benzimidazole derivatives and are designed to ensure accurate and reproducible results.

Introduction

2-octyl-1H-benzimidazole is a member of the benzimidazole class of compounds, which are known for their diverse pharmacological activities. Accurate and reliable analytical methods are crucial for the quantification and purity assessment of this compound in various matrices. HPLC is a powerful and versatile technique that is well-suited for this purpose, offering high resolution, sensitivity, and specificity.

This document details a reverse-phase HPLC (RP-HPLC) method for the analysis of **2-octyl-1H-benzimidazole**. The provided protocols cover instrumentation, reagent preparation, sample analysis, and data interpretation.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained during the validation of the HPLC method for **2-octyl-1H-benzimidazole** analysis.

Parameter	Result
Retention Time (t _R)	Approximately 6.8 min
Linearity (r ²)	> 0.999
Limit of Detection (LOD)	5 ng/mL
Limit of Quantification (LOQ)	15 ng/mL
Recovery	98.5% - 101.2%
Precision (RSD%)	< 2.0%

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of **2-octyl-1H-benzimidazole**.

Instrumentation and Materials

- Instrumentation:
 - HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
 - A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size) is recommended for optimal separation.
- Reagents and Materials:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade or purified to 18.2 M Ω ·cm)

- Formic acid (analytical grade)
- **2-octyl-1H-benzimidazole** reference standard
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 µm)

Chromatographic Conditions

- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient Elution:
 - 0-2 min: 60% B
 - 2-8 min: 60% to 90% B
 - 8-10 min: 90% B
 - 10.1-12 min: 60% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL

Preparation of Solutions

- Standard Stock Solution (100 µg/mL):

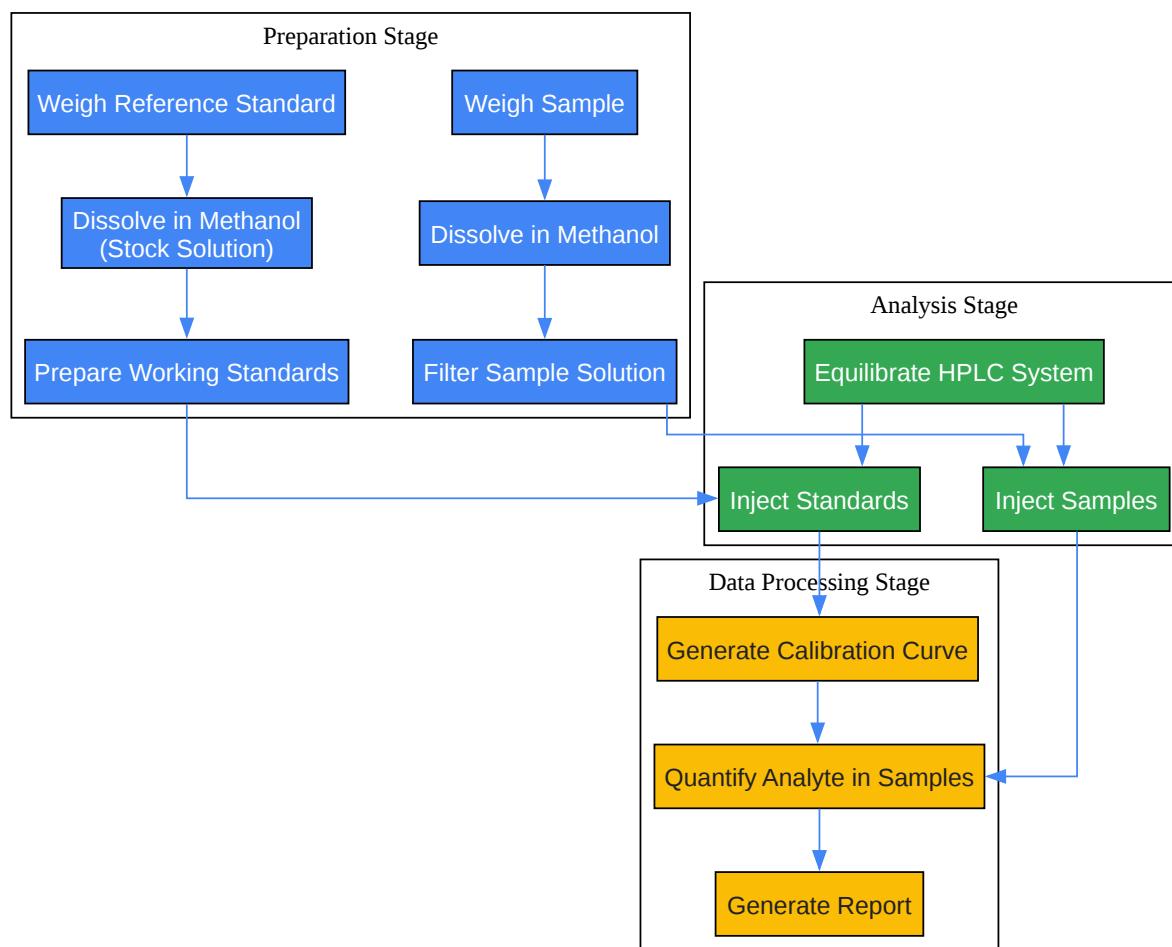
- Accurately weigh approximately 10 mg of the **2-octyl-1H-benzimidazole** reference standard.
- Dissolve the standard in methanol in a 100 mL volumetric flask and bring to volume with methanol. This is the standard stock solution.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase (initial composition of 60% B) to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. These solutions are used to construct the calibration curve.
- Sample Preparation:
 - Accurately weigh a sample containing **2-octyl-1H-benzimidazole**.
 - Dissolve the sample in methanol to obtain a theoretical concentration of approximately 10 µg/mL.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared working standard solutions in ascending order of concentration.
- Inject the prepared sample solutions.
- Construct a calibration curve by plotting the peak area of the **2-octyl-1H-benzimidazole** standard against its concentration.
- Determine the concentration of **2-octyl-1H-benzimidazole** in the sample solutions by interpolating their peak areas from the calibration curve.

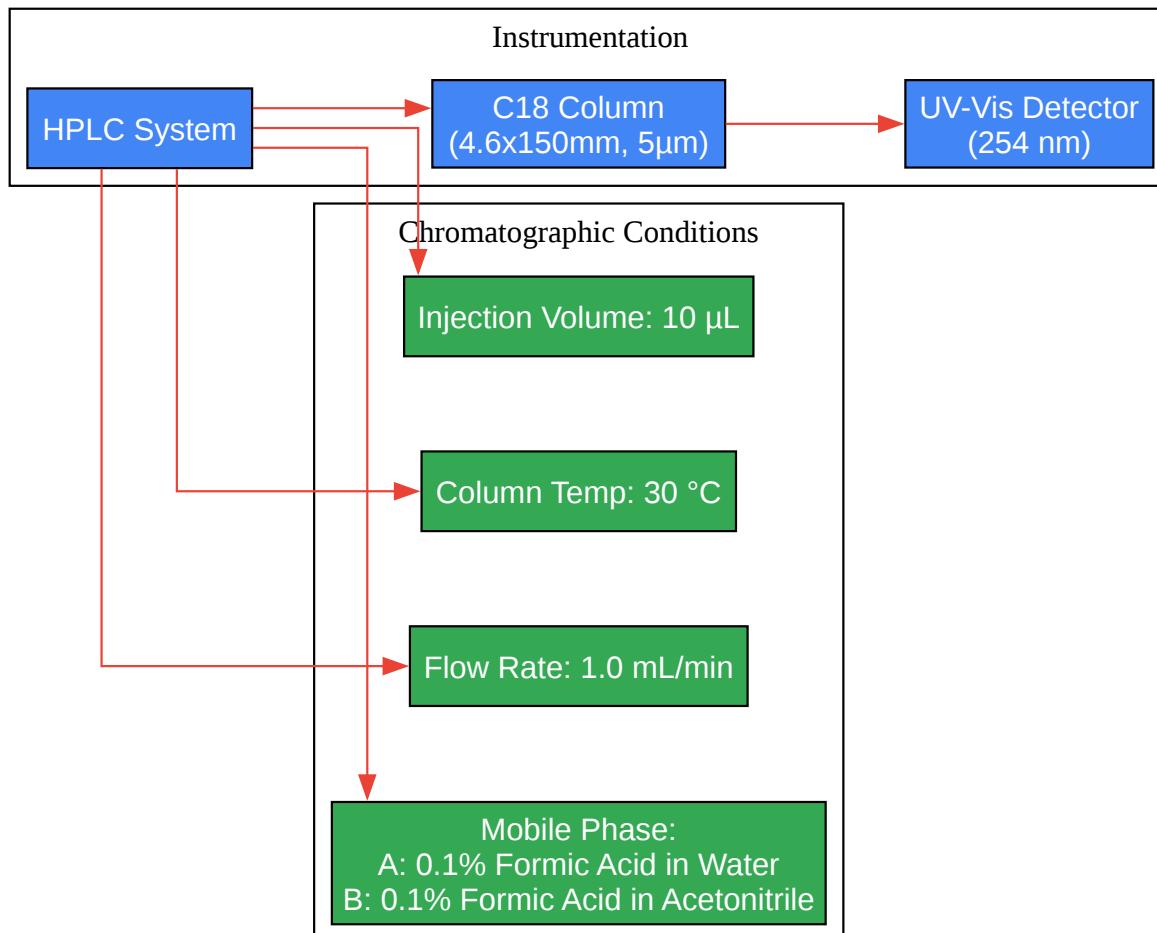
Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of **2-octyl-1H-benzimidazole**.



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Caption: Experimental workflow for the HPLC analysis of **2-octyl-1H-benzimidazole**.



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Caption: Key parameters of the HPLC method for **2-octyl-1H-benzimidazole** analysis.

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